2-Nitro-6-pentyloxybenzonitrile
Description
2-Nitro-6-pentyloxybenzonitrile is a nitroaromatic compound featuring a benzonitrile core substituted with a nitro (-NO₂) group at the 2-position and a pentyloxy (-OCH₂CH₂CH₂CH₂CH₃) group at the 6-position. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro and nitrile groups and the electron-donating alkyl ether chain.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-nitro-6-pentoxybenzonitrile |
InChI |
InChI=1S/C12H14N2O3/c1-2-3-4-8-17-12-7-5-6-11(14(15)16)10(12)9-13/h5-7H,2-4,8H2,1H3 |
InChI Key |
NHMLBGIBUOCWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key functional groups differentiate it from related nitroaromatics:
- Nitro group : Present in all compared compounds, but its position relative to other substituents modulates reactivity.
- Pentyloxy group: Unlike amino (-NH₂) or shorter alkoxy groups, the pentyloxy chain enhances lipophilicity and may influence solubility in organic solvents.
Solubility and Preparation
Evidence indicates that structurally related nitro compounds (e.g., nitroanilines, nitrobenzene) are often prepared as solutions in methylene chloride:benzene at concentrations of 2,000 µg/mL for analytical or synthetic applications .
Data Table: Comparative Properties of Selected Nitroaromatics
Research Findings and Implications
- Electronic Effects: The nitro group’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to amino-substituted analogs. However, the pentyloxy group may counteract this effect locally, enabling regioselective reactions .
- Stability : Nitriles are generally stable under acidic conditions but prone to hydrolysis in basic environments. The pentyloxy chain may sterically protect the nitrile group, enhancing stability .
Notes and Limitations
- The evidence provided lacks direct data on this compound, necessitating extrapolation from structural analogs.
- Further empirical studies are required to validate solubility, reactivity, and toxicity profiles.
- Safety protocols should prioritize handling nitro and nitrile groups with caution, as outlined in comparable compounds .
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